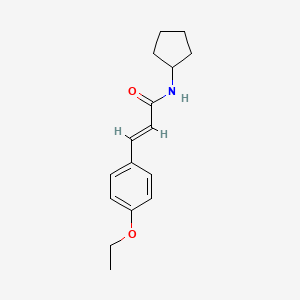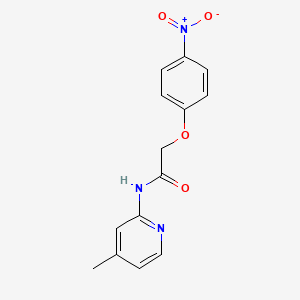![molecular formula C18H14F2O3 B5811515 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5811515.png)
7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one, also known as DBZ, is a synthetic compound that has been studied for its potential application in various fields of scientific research.
Mecanismo De Acción
7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one exerts its effects by inhibiting the activity of gamma-secretase, an enzyme that is involved in the cleavage of various transmembrane proteins, including Notch receptors. By blocking the Notch signaling pathway, 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can induce apoptosis in cancer cells, promote neural stem cell differentiation, and modulate the immune response by regulating the differentiation and function of T cells. 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one in lab experiments is its specificity for gamma-secretase inhibition, which allows for the selective targeting of the Notch signaling pathway. However, 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to have limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one. One area of interest is the development of more potent and selective gamma-secretase inhibitors based on the structure of 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one. Another area of interest is the investigation of the effects of 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one on other signaling pathways and cellular processes. Additionally, further studies are needed to determine the potential therapeutic applications of 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one in various disease states.
Métodos De Síntesis
7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can be synthesized by reacting 4,8-dimethyl-2H-chromen-2-one with 2,6-difluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography.
Aplicaciones Científicas De Investigación
7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been studied for its potential application in various fields of scientific research, including cancer research, neuroscience, and immunology. In cancer research, 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to inhibit the growth of cancer cells by blocking the Notch signaling pathway. In neuroscience, 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been studied for its potential role in promoting neural stem cell differentiation and neurogenesis. In immunology, 7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to modulate the immune response by regulating the differentiation and function of T cells.
Propiedades
IUPAC Name |
7-[(2,6-difluorophenyl)methoxy]-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2O3/c1-10-8-17(21)23-18-11(2)16(7-6-12(10)18)22-9-13-14(19)4-3-5-15(13)20/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKPUZFKHMDXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-methoxyphenyl)-2-{[4-(2-methyl-2-propen-1-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5811441.png)

![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)
![9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B5811467.png)
![2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5811470.png)



![3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5811487.png)
![2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5811502.png)
![4-ethyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5811516.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5811522.png)